molecular formula C11H9ClN2O3 B601132 4-Chloro-7-methoxyquinazolin-6-yl acetate CAS No. 230955-75-6

4-Chloro-7-methoxyquinazolin-6-yl acetate

Cat. No. B601132
M. Wt: 252.66
InChI Key:
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Description

“4-Chloro-7-methoxyquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves a suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate in 6N methanolic ammonia. This mixture is stirred at room temperature for 90 minutes, after which the solvents are evaporated under vacuum .


Molecular Structure Analysis

The molecular weight of “4-Chloro-7-methoxyquinazolin-6-yl acetate” is 252.66 . The InChI code for this compound is 1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

The boiling point of “4-Chloro-7-methoxyquinazolin-6-yl acetate” is predicted to be 364.6±37.0 °C . The density of this compound is 1.376 .

Scientific Research Applications

  • Synthesis of Novel Compounds : A study by Cai et al. (2019) demonstrated the synthesis of a compound through selective nucleophilic attack, which crystallized as an ethyl acetate complex. This compound showed effectiveness as an inhibitor in lung cancer cell proliferation (Cai et al., 2019).

  • Antitumor Activities : Research by Ouyang Gui-ping (2012) synthesized four compounds of 4-(3′-chlorophenylamino)-6-methoxy quinazoline. These compounds showed significant antitumor activity against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012).

  • Synthesis of Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored modifications to create 4-(N-cycloamino)quinazolines, identifying compounds with high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as tubulin-polymerization inhibitors (Wang et al., 2014).

  • Antimicrobial and Antifungal Activities : Shaikh (2013) synthesized benzohydrazide derivatives, showing effectiveness in antibacterial and analgesic effects. This suggests the potential of 4-Chloro-7-methoxyquinazolin-6-yl acetate derivatives in antimicrobial applications (Shaikh, 2013).

  • Fluorescent Labeling Applications : Hirano et al. (2004) described the novel fluorophore 6-Methoxy-4-quinolone, derived from similar compounds, exhibiting strong fluorescence and stability in a wide pH range. This indicates potential applications in biomedical analysis (Hirano et al., 2004).

properties

IUPAC Name

(4-chloro-7-methoxyquinazolin-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBHHSJRPOSFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methoxyquinazolin-6-yl acetate

CAS RN

230955-75-6
Record name 4-Chloro-7-methoxyquinazolin-6-yl acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (8.7 g, 0.037 mol), thionyl chloride (120 ml, 1.65 mol) and DMF (1 ml) was stirred and heated to 55° C. for 6 hours. The mixture was cooled to room temperature and thionyl chloride was evaporated. The solid was dissolved in chloroform and the solution was washed with sodium bicarbonate and brine, the chloroform was evaporated under reduced pressure to give 7.9 g of a gray product. MS (ESI) m/z: 253 (M+1).
Quantity
8.7 g
Type
reactant
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120 mL
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reactant
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Quantity
1 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of anhydrous DMF (4.5 mL) in DCE (20 mL), cooled in an ice-water bath, is added dropwise under nitrogen a solution of oxalyl chloride (7.9 ml, 90 mmol) in DCE (40 mL). A white precipitate forms during the addition. After the end of addition the cold bath is removed and the reaction mixture is stirred at room temperature for 5 min. Acetic acid 4-hydroxy-7-methoxy-quinazolin-6-yl ester (6.5 g, 27.8 mmol) is added in portions via scoopula under nitrogen flow and the mixture is heated immediately to reflux. Heating is continued for 3 hours, followed by cooling to room temperature. The reaction mixture is poured into excess ice:water mixture (100 mL) and extracted with DCM (500 mL). The aqueous layer is further extracted with DCM (2×50 mL). The combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 5.63 g (22.34 mmol, 80%) of desired product as a tan solid.
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Yield
80%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

6,7-dimethoxy-quinazolone was reacted with methanesulfonic acid and L-methionine under reflux for 2 h, and then the mixture was poured into ice water to deposit a solid, which is 6-hydroxy-7-methoxy-quinazolone intermediate. After the hydroxyl group therein was protected by acylation, the intermediate was treated with SOCl2 to obtain 4-chloro-6-acetoxy-7-methoxy-quinazoline.
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[Compound]
Name
ice water
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0 (± 1) mol
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6-hydroxy-7-methoxy-quinazolone
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Citations

For This Compound
32
Citations
Z Cai, Z Jin, D Zheng, L Hou, G Huang… - Journal of chemical …, 2016 - journals.sagepub.com
… A series of novel quinazolin-4-amine derivatives containing p-toluenesulfonate moiety have been synthesised through the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with …
Number of citations: 9 journals.sagepub.com
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
… (g) 4-Chloro-7-methoxyquinazolin-6-yl acetate (5): A suspension of compound 4 (1.80 g, 7.69 mmol) and N,N-diethylaniline (1.7 mL) in POCl 3 (9 mL) was immersed in a preheated oil …
Number of citations: 19 www.sciencedirect.com
FW Peng, J Xuan, TT Wu, JY Xue, ZW Ren… - European journal of …, 2016 - Elsevier
… Compounds 3a-3f were prepared through the coupling of substituted anilines with 4-chloro-7-methoxyquinazolin-6-yl acetate (2), which was prepared through chlorination of 7-methoxy-…
Number of citations: 71 www.sciencedirect.com
Q Zeng, J Wang, Z Cheng, K Chen… - Journal of medicinal …, 2015 - ACS Publications
… To a suspension of 4-chloro-7-methoxyquinazolin-6-yl acetate (3) (100 g, 396 mmol) in acetonitrile (4 L) was added 3-chloro-2-fluoroaniline (4) (57.8 g, 396.8 mmol). The reaction …
Number of citations: 120 pubs.acs.org
S Li, X Wang, Y He, M Zhao, Y Chen, J Xu… - European Journal of …, 2013 - Elsevier
… acetic anhydride which was catalyzed by DMAP; Then, compound 18 was treated with POCl 3 in toluene under reflux condition to produce 4-chloro-7-methoxyquinazolin-6-yl acetate (19…
Number of citations: 37 www.sciencedirect.com
M Fan, L Hu, S Shi, X Song, H He, B Qi - Bioorganic & Medicinal Chemistry, 2023 - Elsevier
… Starting from commercially available 4-chloro-7-methoxyquinazolin-6-yl acetate and 4-nitroaniline, intermediate 2 was successfully prepared by a nucleophilic aromatic substitution. …
Number of citations: 0 www.sciencedirect.com
WW Li, XY Wang, RL Zheng, HX Yan… - Journal of Medicinal …, 2012 - ACS Publications
… 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (4) with phosphorus oxychloride in the presence of N,N-diethylaniline, which gave 4-chloro-7-methoxyquinazolin-6-yl acetate (5). …
Number of citations: 40 pubs.acs.org
A Elkamhawy, S Son, HY Lee, MH El-Maghrabey… - Pharmaceuticals, 2022 - mdpi.com
… Second, as illustrated in Scheme 1B, the commercially available 4-chloro-7-methoxyquinazolin-6-yl acetate (3) was refluxed in isopropyl alcohol separately, with three different aniline …
Number of citations: 5 www.mdpi.com
FW Peng, TT Wu, ZW Ren, JY Xue, L Shi - Bioorganic & Medicinal …, 2015 - Elsevier
… Compounds 3a–3d were prepared through the coupling of 4-chloro-7-methoxyquinazolin-6-yl acetate (1) with substituted anilines (2a–2d). Hydrolysis of the acetyl group on compounds …
Number of citations: 40 www.sciencedirect.com
J Li, JY Chen, YL Deng, Q Zhou, Y Wu, D Wu… - Frontiers in …, 2018 - frontiersin.org
… Chlorination of 4 was accomplished with SOCl 2 to give 4-chloro-7-methoxyquinazolin-6-yl acetate 5, which could be used in the reaction with the morpholine directly without further …
Number of citations: 6 www.frontiersin.org

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